2-Hydroxyacetamide

Catalog No.
S560887
CAS No.
598-42-5
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyacetamide

CAS Number

598-42-5

Product Name

2-Hydroxyacetamide

IUPAC Name

2-hydroxyacetamide

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5)

InChI Key

TZGPACAKMCUCKX-UHFFFAOYSA-N

SMILES

C(C(=O)N)O

Synonyms

glycolamide, glycollamide

Canonical SMILES

C(C(=O)N)O

The exact mass of the compound Glycolamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97323. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solvent and Complexing Agent:

  • Hydrogen Bonding: Glycolamide exhibits strong hydrogen bonding capabilities due to the presence of both hydroxyl and amide groups.
  • Solubilization: This property allows it to act as a solvent for various polar compounds, including some inorganic salts and metal complexes. Its ability to dissolve heavy metal oxides, particularly those of lanthanides, has been utilized in separation and purification processes for these elements [].

Organic Synthesis:

  • Precursor Molecule: Glycolamide serves as a convenient precursor for the synthesis of various other useful organic molecules. Through different chemical reactions, it can be transformed into compounds like N-substituted amides, heterocycles, and even pharmaceuticals [].

Model Compound for Hydrogen Bonding Studies:

  • Simple Structure: Due to its relatively simple structure and well-defined hydrogen bonding sites, glycolamide is often employed as a model compound in studies investigating hydrogen bonding interactions. These studies contribute to a deeper understanding of intermolecular forces and their role in various chemical and biological processes [].

Potential Applications in Material Science:

  • Self-Assembling Properties: Recent research suggests that glycolamide, under specific conditions, can self-assemble into well-defined supramolecular structures. These structures possess unique properties and hold potential applications in areas like drug delivery, catalysis, and sensor development [].

2-Hydroxyacetamide, also known as glycolamide, is an organic compound with the molecular formula C₂H₅NO₂. It is classified as a primary carboxylic acid amide and features a hydroxyl group (-OH) attached to the acetamide structure. The compound is recognized for its role in various biological processes and its potential applications in pharmaceuticals and chemical synthesis. It appears as a colorless, crystalline solid and is soluble in water, making it accessible for various

Glycolamide itself is not known to have a specific mechanism of action in biological systems. However, its structural similarity to glycine has led researchers to explore its potential interactions with biological molecules [].

Typical of amides and alcohols. Key reactions include:

  • Hydrolysis: 2-Hydroxyacetamide can undergo hydrolysis to yield acetic acid and ammonia when treated with water under acidic or basic conditions.
  • Dehydration: Under certain conditions, it can lose water to form N-acetyl-2-hydroxyamide derivatives.
  • Acylation: The hydroxyl group can react with acyl chlorides to form esters, expanding its utility in organic synthesis .

Research indicates that 2-hydroxyacetamide exhibits various biological activities:

  • Antimicrobial Properties: Studies suggest that glycolamide derivatives may possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Metabolic Role: As a metabolite, 2-hydroxyacetamide plays a role in metabolic pathways, particularly in the metabolism of amino acids and carbohydrates .
  • Potential Therapeutic Uses: Its structural similarity to other biologically active compounds suggests potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Several methods exist for synthesizing 2-hydroxyacetamide:

  • Direct Amidation: Reacting acetic acid with ammonia or amines under controlled conditions can yield 2-hydroxyacetamide directly.
  • Hydrolysis of Acetamides: Hydrolyzing N-acetylglycine can also produce 2-hydroxyacetamide.
  • Chemical Modification: Modifying existing compounds such as glycolic acid through amination processes can lead to the formation of 2-hydroxyacetamide .

2-Hydroxyacetamide finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting metabolic disorders.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Industry: Acts as a building block for synthesizing other organic compounds, including polymers and surfactants .

Interaction studies of 2-hydroxyacetamide reveal its potential effects on biological systems:

  • Enzyme Inhibition: Research has shown that derivatives of 2-hydroxyacetamide may inhibit specific enzymes, which could be beneficial in drug design.
  • Binding Studies: Investigations into how this compound interacts with proteins and other biomolecules provide insights into its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-hydroxyacetamide. Here are some notable comparisons:

Compound NameStructureKey Differences
GlycolamideC₂H₅NO₂Same as 2-hydroxyacetamide; often used interchangeably.
N-(2,6-Dimethylphenyl)-2-hydroxyacetamideC₁₀H₁₃NO₂Contains a dimethylphenyl group; may exhibit different biological activities.
N-AcetylglycineC₆H₉NO₂Contains an acetyl group instead of hydroxyl; used in peptide synthesis.
N-HydroxyacetanilideC₈H₉NO₂Contains an aniline structure; used in dye production.

The uniqueness of 2-hydroxyacetamide lies in its dual functional groups (hydroxyl and amide), which provide diverse reactivity and biological activity compared to similar compounds. This structural feature enables it to participate in unique interactions not available to other amides or alcohols .

XLogP3

-1.5

UNII

18EAK3UR7C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

598-42-5

Wikipedia

2-hydroxyacetamide

Dates

Last modified: 08-15-2023

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